Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-

Description

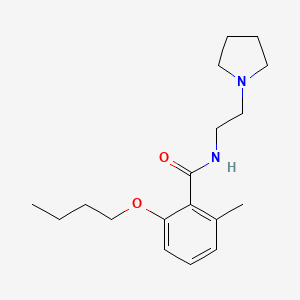

The compound "Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-" is a benzamide derivative characterized by a 2-butoxy-6-methyl-substituted benzene ring and a pyrrolidine-containing ethylamine side chain at the amide nitrogen. This compound’s structural complexity distinguishes it from simpler benzamides, warranting comparison with analogs to elucidate structure-activity relationships (SAR).

Properties

CAS No. |

73664-72-9 |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-butoxy-6-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C18H28N2O2/c1-3-4-14-22-16-9-7-8-15(2)17(16)18(21)19-10-13-20-11-5-6-12-20/h7-9H,3-6,10-14H2,1-2H3,(H,19,21) |

InChI Key |

JNNJDHMUGSZIGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1C(=O)NCCN2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The butoxy and methyl groups are introduced through alkylation reactions, while the pyrrolidinyl group is added via nucleophilic substitution. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted benzamides

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Modulation

- Benzamide derivatives, including the compound , are known to interact with dopamine receptors, particularly D2-like subtypes. Research indicates that specific molecular interactions can influence receptor affinity and efficacy. For instance, studies have shown that benzamide ligands can exhibit varying affinities across different dopamine receptor subtypes due to structural modifications .

- Anticancer Activity

- Neurotransmitter Regulation

Table 1: Summary of Research Findings on Benzamide Derivatives

Mechanistic Insights

The binding interactions of benzamide derivatives with dopamine receptors have been elucidated through molecular docking studies. These studies reveal that specific substituents on the benzamide ring can significantly affect binding affinity and receptor activation profiles. For example, the presence of a pyrrolidinyl group enhances interaction with receptor sites, leading to improved pharmacological activity .

Environmental and Safety Considerations

Benzamide compounds are also evaluated for their environmental impact and safety profiles. Regulatory bodies assess their potential toxicity and ecological effects, ensuring that their use in pharmaceuticals aligns with safety standards .

Mechanism of Action

The mechanism of action of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The evidence highlights several benzamide derivatives with variations in substituents and side chains. Key comparisons include:

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.

- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).

- Key Difference : Lacks the pyrrolidinyl ethyl group and alkyloxy substituents (e.g., butoxy) present in the target compound. The methoxy groups may enhance electron-donating effects, influencing reactivity or binding.

2.1.2. 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : 2-hydroxybenzamide with a 3,4-methoxyphenethylamine side chain.

- Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .

- Properties : Melting point = 96°C.

- Lower synthetic yield compared to Rip-B suggests steric or electronic challenges.

2.1.3. Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

- Structure : Benzamide with a pyrimidinyl substituent.

- Properties : Molecular weight = 274.28; CAS 964-04-5 .

- Key Difference : The pyrimidinyl group introduces a heterocyclic system, likely altering solubility and biological targeting compared to the pyrrolidinyl ethyl side chain in the target compound.

Heterocyclic and Alkyl-Substituted Analogues

lists compounds like 2-(3-Methoxyphenyl)pyrrolidine (BD17366) and 2-Chloro-6-ethoxypyridine (BD73331), which share heterocyclic or alkoxy motifs but lack the benzamide backbone .

Comparative Analysis Table

Research Implications and Gaps

- Synthetic Challenges : The target compound’s butoxy and pyrrolidinyl groups may require optimized conditions for higher yields, as seen in the lower yield of Rip-D (34%) compared to Rip-B (80%) .

- Data Limitations: No direct data on the target compound’s physical properties or bioactivity were found in the evidence. Further studies are needed to explore its SAR and applications.

Biological Activity

Benzamide derivatives have gained attention in pharmacological research due to their diverse biological activities, including anti-inflammatory, antifungal, and neuroprotective effects. This article focuses on the biological activity of the compound Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- , exploring its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- has the following chemical formula:

- Molecular Formula : C16H24N2O

- Molecular Weight : 276.38 g/mol

The structure includes a benzamide core with a butoxy group and a pyrrolidinyl substituent, which is critical for its biological activity.

Research indicates that benzamide derivatives can interact with various biological targets. The specific interactions of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- with receptors or enzymes have not been extensively documented in the literature. However, similar compounds have shown activity against neurotransmitter receptors and enzymes involved in neurodegenerative diseases.

1. Antagonistic Activity

In studies evaluating the antagonistic properties of related benzamide compounds on orexin receptors (OX1 and OX2), it was found that certain benzamides exhibited significant selectivity and potency. For instance:

- Compounds : Various substituted benzamides were tested.

- Potency : Compounds with K_e values < 1 μM were considered potent antagonists at OX1 receptors.

- Selectivity : Some compounds displayed over 100-fold selectivity for OX1 over OX2 .

2. Antifungal Activity

A series of benzamides, including those structurally similar to Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-, were evaluated for antifungal activity against various pathogens:

| Compound | Target Pathogen | EC50 (μg/mL) |

|---|---|---|

| 7h | Sclerotinia sclerotiorum | 11.61 |

| 7m | Botrytis cinerea | 17.39 |

| 7e | Thanatephorus cucumeris | 17.29 |

These findings suggest that modifications to the benzamide structure can enhance antifungal properties .

3. Neuroprotective Effects

Benzamides have also been investigated for their neuroprotective potential. A recent study highlighted that certain derivatives inhibited acetylcholinesterase (AChE) activity:

| Compound ID | AChE IC50 (μM) |

|---|---|

| VI | 33.13 ± 0.47 |

| VII | 1.83 |

These results indicate that benzamides may offer therapeutic benefits in treating neurodegenerative conditions by enhancing cholinergic signaling .

Case Studies

Case Study 1: Neuroleptic Agents

A series of benzamides were synthesized and evaluated for their potential as neuroleptic agents. The study indicated that specific structural modifications could lead to enhanced receptor binding affinity, suggesting a pathway for developing new antipsychotic medications .

Case Study 2: Pesticidal Activity

Research on novel benzamides revealed promising results as pesticide candidates against fungal pathogens affecting crops. Compounds demonstrated significant inhibitory effects on various fungi, indicating potential agricultural applications .

Q & A

Q. What are the key structural features of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-, and how do they influence its reactivity?

The compound features a benzamide backbone with three critical substituents:

- 2-Butoxy group : A hydrophobic alkoxy chain that enhances lipid solubility and may influence binding to hydrophobic enzyme pockets.

- 6-Methyl group : A steric substituent that could modulate electronic effects (e.g., resonance stabilization) and steric hindrance in reactions.

- N-(2-(pyrrolidinyl)ethyl) : A pyrrolidine-containing tertiary amine, which introduces basicity and potential for hydrogen bonding or ionic interactions with biological targets.

Q. Methodological Insight :

- Electronic Effects : Use density functional theory (DFT) calculations to map electron density distribution, particularly focusing on the amide carbonyl (C=O) and pyrrolidinyl nitrogen.

- Steric Analysis : Employ X-ray crystallography (as demonstrated for related benzamides in ) to resolve spatial hindrance caused by the methyl and butoxy groups.

Q. What synthetic routes are commonly employed for preparing benzamide derivatives with pyrrolidinyl substituents?

A typical synthesis involves:

Amide Coupling : Reacting 2-butoxy-6-methylbenzoic acid with 2-(pyrrolidinyl)ethylamine using coupling agents like HATU or EDC/HOBt (see for analogous protocols).

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.

Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of amine) and reaction time (12–24 hours) to improve yields (>70% as reported in ).

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH).

- Characterize intermediates using ¹H/¹³C NMR to confirm regioselectivity (e.g., absence of byproducts at δ 7.2–8.1 ppm for aromatic protons).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

Stepwise Approach :

Target Identification :

- Perform affinity chromatography using immobilized compound to isolate binding proteins (e.g., kinases, GPCRs).

- Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) (see for enzyme interaction studies).

Functional Assays :

- Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Assess cellular effects (e.g., apoptosis, proliferation) in cancer cell lines (IC₅₀ determination via MTT assays, as in ).

Q. Contradiction Resolution :

- If conflicting data arise (e.g., low in vitro activity but high in vivo efficacy), evaluate metabolic stability (e.g., liver microsome assays) or prodrug activation pathways.

Q. What analytical techniques resolve contradictions in spectroscopic data for complex benzamide derivatives?

Critical Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z calculated vs. observed; error <2 ppm).

- Multidimensional NMR : Use 2D COSY and HSQC to resolve overlapping signals (e.g., distinguishing pyrrolidinyl CH₂ groups at δ 2.5–3.0 ppm) (as in ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., confirmed for pyrazolo-pyrimidine benzamides in ).

Q. Case Study :

- If ¹H NMR suggests unexpected splitting (e.g., aromatic protons), compare with computed NMR shifts (GIAO method) to identify tautomeric forms or rotamers.

Q. How can researchers assess the compound’s toxicity profile during preclinical development?

Methodology :

- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring LD₅₀ and organ histopathology (refer to for benzamide toxicity protocols).

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.

- Metabolic Stability : Use hepatic microsomes (human/rat) to identify reactive metabolites via LC-MS/MS.

Q. Data Interpretation :

- If hepatotoxicity is observed, correlate with CYP450 inhibition data (e.g., CYP3A4 IC₅₀) to identify metabolic liabilities.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Approaches :

Salt Formation : Screen with counterions (e.g., HCl, citrate) to improve aqueous solubility (pH-solubility profile determination).

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the butoxy chain to enhance absorption (see for prodrug strategies).

Formulation : Use nanoemulsions or cyclodextrin complexes to increase plasma half-life (validate via pharmacokinetic studies in rats).

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?

SAR Study Design :

- Synthesize analogs with:

- Activity Testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition).

Q. Data Analysis :

- Use QSAR models to correlate logP, polar surface area, and bioactivity (software: MOE or Schrödinger).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.